
2-Bromo-5-(5-bromopyridin-2-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that contains both bromine and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine typically involves the bromination of 2-(1,3,4-thiadiazol-2-yl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and thiadiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and advanced materials .
Scientific Research Applications
5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for anticancer and antimicrobial agents.
Materials Science: The compound is utilized in the development of organic semiconductors and photovoltaic materials due to its electron-withdrawing properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,1,3-benzothiadiazole: Similar in structure but with different electronic properties and reactivity.
2-Amino-5-bromo-1,3,4-thiadiazole: Used as a key building block in the synthesis of biologically active compounds.
4-Bromobenzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Utilized in the synthesis of organic dyes and optoelectronic materials.
Uniqueness
5-Bromo-2-(5-bromo-1,3,4-thiadiazol-2-yl)pyridine stands out due to its dual bromine and thiadiazole functionalities, which confer unique reactivity and versatility in various chemical transformations. Its applications in both medicinal chemistry and materials science highlight its multifaceted nature and potential for further research and development.
Properties
Molecular Formula |
C7H3Br2N3S |
|---|---|
Molecular Weight |
320.99 g/mol |
IUPAC Name |
2-bromo-5-(5-bromopyridin-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H3Br2N3S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H |
InChI Key |
DMRFWTFQVQIZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NN=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyrazin-6-amine](/img/structure/B13914910.png)

![(7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13914915.png)

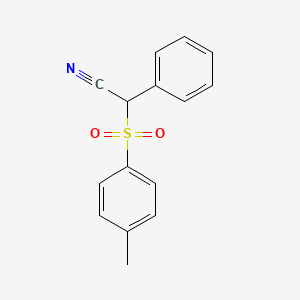
![tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride](/img/structure/B13914934.png)
![ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13914937.png)

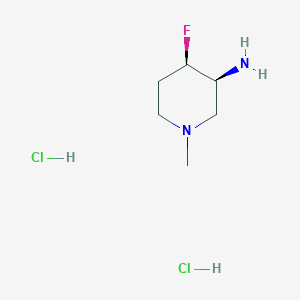
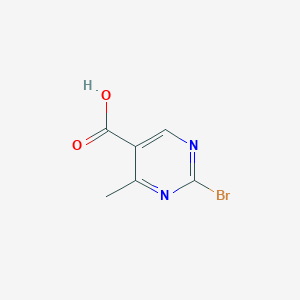

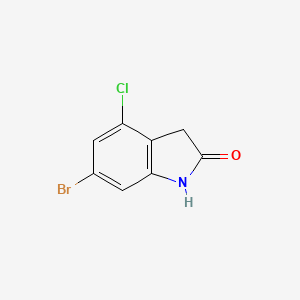
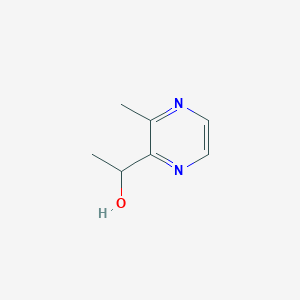
![(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13914995.png)
